1-[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]piperidine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c18-13(17-7-5-10(6-8-17)14(19)20)9-21-15-16-11-3-1-2-4-12(11)22-15/h1-4,10H,5-9H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOHCEYICWDAED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)CSC2=NC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]piperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the benzothiazole moiety. One common method involves the condensation of 2-aminobenzenethiol with an appropriate acyl chloride to form the benzothiazole ring. This intermediate is then reacted with piperidine-4-carboxylic acid under specific conditions to form the final product.
Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity. For example, the use of ionic liquids as catalysts has been reported to enhance the efficiency of the condensation reactions involved in the synthesis of benzothiazole derivatives .
Chemical Reactions Analysis
1-[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, where nucleophiles such as amines or thiols can replace the sulfanyl group.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the sulfanyl group can lead to the formation of sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the benzothiazole ring .
Scientific Research Applications
1-[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]piperidine-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential antibacterial and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biological Studies: Researchers use this compound to study the interactions between small molecules and biological targets, which can lead to the discovery of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. For example, benzothiazole derivatives are known to inhibit enzymes such as DNA gyrase and dihydrofolate reductase, which are crucial for bacterial DNA replication and cell division . The compound may also interact with other proteins and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Benzothiazole Derivatives
1-(1,3-Benzothiazol-2-yl)piperidine-4-carboxylic Acid
- CAS No.: 181811-44-9
- Molecular Formula : C₁₃H₁₄N₂O₂S
- Molecular Weight : 262.33 g/mol .
- Key Differences : Lacks the sulfanyl-acetyl linker, directly attaching benzothiazole to piperidine.
1-[(1,3-Benzothiazol-2-ylsulfanyl)acetyl]piperidine-4-carboxamide
Heterocyclic Substitutions
1-[2-[(6-Methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl]piperidine-4-carboxylic Acid
- CAS No.: 784195-76-2
- Molecular Formula : C₁₆H₁₉N₃O₃S
- Molecular Weight : 333.11 g/mol .
- Key Differences : Benzothiazole replaced with 6-methyl-benzimidazole.
Benzoxazole Analog
- Example : 1-[2-(1,3-Benzoxazol-2-ylsulfanyl)acetyl]-4-piperidin-1-ylpiperidine-4-carboxamide
- Molecular Weight : 402.5 g/mol .
- Key Differences : Benzothiazole replaced with benzoxazole (O instead of S).
- Implications : Reduced electron-withdrawing effects and altered dipole moments may affect receptor binding kinetics.
Extended Functionalization
Quinazolinone Derivative
- Example : 1-[2-[3-(2,3-Dimethylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]piperidine-4-carboxylic Acid
- CAS No.: 568567-68-0 .
- Key Differences: Incorporates a quinazolinone moiety.
- Implications : Enhanced planar aromaticity may improve DNA intercalation or topoisomerase inhibition, common in anticancer agents.
Triazole-Containing Analog
- Example : 1-[2-(5-Furan-2-yl-4-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)acetyl]piperidine-4-carboxylic Acid
- Catalog No.: sc-333411 (Santa Cruz Biotechnology) .
- Key Differences : Triazole ring introduces additional hydrogen-bond acceptors.
- Implications : Improved metabolic stability due to triazole’s resistance to oxidative degradation.
Physicochemical and Pharmacokinetic Comparison
Biological Activity
1-[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]piperidine-4-carboxylic acid is a complex organic compound notable for its diverse biological activities. This compound features a piperidine ring and a benzothiazole moiety, which are known to contribute to various pharmacological effects. The presence of sulfur and nitrogen in its structure enhances its reactivity and interaction with biological targets.
Chemical Structure and Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiazole Moiety : This can be achieved through cyclization of 2-aminothiophenol with an appropriate aldehyde.
- Thioacetylation : The benzothiazole derivative undergoes thioacetylation to introduce the thioacetyl group.
- Piperidine Ring Formation : The thioacetylated benzothiazole is coupled with a piperidine derivative.
- Thiazole Incorporation : Finally, the thiazole group is introduced through a coupling reaction with the piperidine derivative.
This multi-step synthesis highlights the structural complexity that may enhance the compound's biological activity compared to simpler derivatives.
Biological Activity
The biological activity of this compound has been explored in various studies, revealing its potential in several therapeutic areas:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, benzothiazole derivatives have been reported to possess activity against various bacterial and fungal strains, including Candida auris, which poses a serious threat to public health due to its resistance to antifungal treatments .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects, as similar benzothiazole-based compounds have shown promise in inhibiting inflammatory pathways. Studies have indicated that these compounds may interact with specific receptors involved in inflammation .
Comparative Analysis of Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Amino-Benzothiazoles | Contains benzothiazole moiety | Antimicrobial, anticancer |
| Thiazolidine Derivatives | Contains thiazolidine ring | Anti-inflammatory |
| N-(Thiazol-2-yl) Amides | Amide linkage with thiazole | Anticancer properties |
The structural complexity of this compound potentially enhances its biological activity compared to these simpler analogs.
Case Studies and Research Findings
Recent research has focused on the synthesis and biological evaluation of derivatives related to this compound. For example, studies have shown that similar piperidine derivatives exhibit antifungal activity against Candida auris, demonstrating their ability to induce apoptotic cell death and disrupt cell membrane integrity at low concentrations .
Moreover, benzothiazole-based compounds have been highlighted for their role in combating tuberculosis through inhibition of specific protein targets associated with the disease . This underscores the potential utility of this compound in developing new therapeutic strategies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
